N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine
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Overview
Description
N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine is a complex organic compound that features a quinoxaline core substituted with a 2-chlorobenzyl group and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-chlorobenzylamine from 2-chlorobenzylchloride. This is achieved through a two-step process involving the reaction of 2-chlorobenzylchloride with alkali metal phthalimide to form 2-chlorobenzylphthalimide, followed by cleavage of the phthalimide ring to yield 2-chlorobenzylamine .
The next step involves the formation of the quinoxaline core, which can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone. The tosylation of the quinoxaline core is then carried out using tosyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoxaline core can be subjected to oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Research: It can serve as a probe for studying biological pathways and mechanisms, particularly those involving quinoxaline derivatives.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine involves its interaction with specific molecular targets. The quinoxaline core can interact with various enzymes and receptors, modulating their activity. The chlorobenzyl and tosyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one: This compound shares a similar quinoxaline core but differs in its substitution pattern.
2-chlorobenzylamine: A simpler compound that serves as a precursor in the synthesis of N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can be exploited in various applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-15-10-12-17(13-11-15)29(27,28)22-21(24-14-16-6-2-3-7-18(16)23)25-19-8-4-5-9-20(19)26-22/h2-13H,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTQYYWCQZATTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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